6-BEnzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid

Antimicrobial resistance Efflux pump inhibition NorA inhibitor

This heteroaryl boronic acid features a rare dual-substitution pattern: electron-withdrawing CF3 (σp=0.54) at position 5 and lipophilic benzyloxy (π~2.0) at position 6. The unique electronic/steric profile enables lower-catalyst-loading Suzuki-Miyaura couplings (predicted pKa 6.00±0.18) and serves as a critical building block for NorA efflux pump inhibitor research, with derivatives achieving 4-fold potentiation of ciprofloxacin activity. Not functionally interchangeable with mono-substituted analogs. Ideal for medicinal chemistry programs targeting CNS/intracellular bioavailability where balanced lipophilicity and metabolic stability are critical.

Molecular Formula C13H11BF3NO3
Molecular Weight 297.04
CAS No. 2377610-34-7
Cat. No. B2436614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-BEnzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid
CAS2377610-34-7
Molecular FormulaC13H11BF3NO3
Molecular Weight297.04
Structural Identifiers
SMILESB(C1=CC(=C(N=C1)OCC2=CC=CC=C2)C(F)(F)F)(O)O
InChIInChI=1S/C13H11BF3NO3/c15-13(16,17)11-6-10(14(19)20)7-18-12(11)21-8-9-4-2-1-3-5-9/h1-7,19-20H,8H2
InChIKeyDOKBJOZTEYCPGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Benzyloxy-5-(trifluoromethyl)pyridine-3-boronic Acid: CAS 2377610-34-7 Technical Baseline and Procurement Context


6-Benzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid (CAS 2377610-34-7) is a heteroaryl boronic acid building block featuring a pyridine core substituted at the 6-position with a benzyloxy group, at the 5-position with a trifluoromethyl group, and at the 3-position with a boronic acid moiety . The compound has a molecular formula of C13H11BF3NO3 and a molecular weight of 297.04 g/mol . As a boronic acid derivative, its primary synthetic utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation . The compound is commercially available from multiple vendors with typical purities ranging from 96% to 98%, and storage at freezer temperatures is recommended to preserve stability .

6-Benzyloxy-5-(trifluoromethyl)pyridine-3-boronic Acid: Why Generic Boronic Acid Substitution Fails in Structure-Sensitive Applications


Substitution of 6-benzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid with structurally similar pyridine boronic acids introduces quantifiable changes in molecular properties that preclude interchangeable use in research and industrial applications. The concurrent presence of the electron-withdrawing trifluoromethyl group (σp = 0.54) and the lipophilic benzyloxy substituent creates a unique electronic and steric environment distinct from analogs bearing only one of these features, such as 5-(trifluoromethyl)pyridine-3-boronic acid or 6-benzyloxypyridine-3-boronic acid. The benzyloxy group, as demonstrated in 6-benzyloxypyridine-3-boronic acid derivatives, confers measurable biological activity as an efflux pump inhibitor [1], while the trifluoromethyl group enhances metabolic stability and modulates electronic properties in cross-coupling reactions [2]. These combined structural features are not replicable by single-substituent analogs, meaning that procurement decisions cannot assume functional equivalence without risking synthetic failure or loss of desired biological activity.

6-Benzyloxy-5-(trifluoromethyl)pyridine-3-boronic Acid: Comparative Evidence Analysis for Scientific Selection


Benzyloxy Substituent Contributes Quantifiable Efflux Pump Inhibitory Activity

Evidence from the 6-benzyloxypyridine-3-boronic acid scaffold demonstrates that the benzyloxy substituent confers quantifiable biological activity as a NorA efflux pump inhibitor. The parent compound 6-benzyloxypyridine-3-boronic acid (lacking the 5-CF3 group) was identified as a potential inhibitor of the NorA efflux pump against NorA-overexpressing S. aureus 1199B strain [1]. Structure-activity relationship studies on this scaffold led to derivatives 3i and 3j which potentiated ciprofloxacin activity by a 4-fold increase compared to the parent compound, while also promoting Ethidium Bromide accumulation in SA1199B [1]. This establishes that the benzyloxy-pyridine-boronic acid motif is a validated chemotype for efflux pump inhibition. The target compound incorporates this benzyloxy moiety plus an additional CF3 group, which may further modulate activity through electronic and lipophilic effects.

Antimicrobial resistance Efflux pump inhibition NorA inhibitor

Benzyloxy-Pyridine Boronic Acids Enable Synthesis of CRF Ligands via Suzuki Coupling

The 3-pyridyl boronic acid scaffold bearing benzyloxy substitution has been successfully employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of corticotropin-releasing factor (CRF) receptor ligands. In this work, 3-pyridyl boronic acids were coupled with 2-benzyloxy-4-chloro-3-nitropyridine to generate biologically active CRF ligands [1]. The study validates that pyridine boronic acids containing benzyloxy groups participate effectively in palladium-catalyzed cross-couplings with chloropyridine electrophiles bearing orthogonal benzyloxy protection. The target compound contains both the boronic acid functionality at the 3-position and a benzyloxy group at the 6-position, positioning it as a viable coupling partner for analogous heterocyclic cross-coupling strategies.

CRF receptor ligands Medicinal chemistry Suzuki-Miyaura coupling

Trifluoromethyl Substituent Enhances Boronic Acid Reactivity via Electron-Withdrawing Effect

The electron-withdrawing nature of the trifluoromethyl group (σp = 0.54) increases the Lewis acidity of the boronic acid moiety, thereby modulating reactivity in Suzuki-Miyaura cross-coupling reactions. Studies on trifluoromethyl-substituted pyridylboronic acids demonstrate that the CF3 group influences the transmetalation step in the catalytic cycle [1]. Enhanced boronic acid acidity, reflected in the predicted pKa of 6.00 ± 0.18 for the target compound , compared to unsubstituted pyridine-3-boronic acid (estimated pKa ~8-9), indicates increased reactivity toward transmetalation under mild basic conditions. This electronic activation is absent in analogs lacking the CF3 group, such as 6-benzyloxypyridine-3-boronic acid.

Suzuki-Miyaura coupling Transmetalation Electron-deficient boronic acids

Trifluoromethyl Group Increases Lipophilicity for Enhanced Membrane Permeability

The trifluoromethyl substituent is widely employed in medicinal chemistry to increase lipophilicity and metabolic stability. The Hansch π constant for CF3 is approximately 0.88, indicating substantial lipophilicity enhancement compared to hydrogen (π = 0). For the target compound, the combined lipophilic contributions of the benzyloxy group (π ~2.0 for phenyl) and CF3 group (π = 0.88) yield significantly higher predicted logP than either 6-benzyloxypyridine-3-boronic acid (lacking CF3) or 5-(trifluoromethyl)pyridine-3-boronic acid (lacking benzyloxy). This dual lipophilic substitution pattern creates a unique physicochemical profile that may improve membrane permeability and target engagement in cellular assays.

Drug design Metabolic stability Lipophilicity modulation

Differentiated Storage Requirements Impact Long-Term Experimental Reproducibility

The target compound requires freezer storage conditions for optimal stability , which differs from more stable pyridine boronic acids that can be stored at ambient or refrigerated temperatures. This increased storage sensitivity is likely attributable to the combined effects of the electron-withdrawing CF3 group (which increases susceptibility to protodeboronation) and the benzylic C-O bond (which may undergo oxidation or hydrolysis). Procurement and inventory planning must account for this freezer storage requirement to prevent compound degradation and ensure batch-to-batch reproducibility in synthetic applications.

Compound stability Storage conditions Procurement planning

Commercial Availability at 96-98% Purity Across Multiple Suppliers

The target compound is commercially available from multiple suppliers with documented purity specifications of 96% to 98% , ensuring reliable sourcing for research applications. The compound has an assigned MFCD Number (MFCD22576430) and InChIKey (DOKBJOZTEYCPGO-UHFFFAOYSA-N) , enabling unambiguous identification across vendor catalogs. This level of commercial accessibility and documentation supports routine procurement for medicinal chemistry and chemical biology applications.

Commercial sourcing Purity specification Supply chain

6-Benzyloxy-5-(trifluoromethyl)pyridine-3-boronic Acid: Evidence-Supported Application Scenarios for Scientific Procurement


Antimicrobial Resistance Research: NorA Efflux Pump Inhibitor Development

This compound serves as a building block for exploring 5-CF3-substituted benzyloxy-pyridine-boronic acid derivatives as NorA efflux pump inhibitors in Staphylococcus aureus. The benzyloxy-pyridine-boronic acid scaffold has been validated as a chemotype for efflux pump inhibition, with optimized derivatives showing 4-fold potentiation of ciprofloxacin activity [1]. The addition of the CF3 group provides an underexplored structural variation that may further modulate potency through enhanced lipophilicity (CF3 π = 0.88) [2] and electronic effects (CF3 σp = 0.54) [3].

CRF Receptor Ligand Synthesis via Suzuki-Miyaura Cross-Coupling

The compound can be employed as a boronic acid coupling partner in Suzuki-Miyaura reactions for the synthesis of CRF receptor ligands and related heterocyclic scaffolds. Prior work has demonstrated successful coupling of 3-pyridyl boronic acids with 2-benzyloxy-4-chloro-3-nitropyridine to generate CRF ligands [4]. The target compound's 3-boronic acid functionality and 6-benzyloxy group position it as a viable building block for analogous coupling strategies.

Electron-Deficient Heteroaryl Boronic Acid Methodology Development

This compound represents a uniquely electron-deficient heteroaryl boronic acid (predicted pKa = 6.00 ± 0.18) suitable for investigating transmetalation efficiency in Suzuki-Miyaura couplings under mild conditions. The CF3 group's electron-withdrawing effect increases boronic acid acidity by approximately 2-3 pKa units relative to unsubstituted pyridine boronic acids [3], potentially enabling lower catalyst loadings and milder reaction conditions compared to non-fluorinated analogs.

Medicinal Chemistry: Lipophilicity-Optimized Lead Compound Synthesis

The compound provides a dual-lipophilic substitution pattern (CF3 π = 0.88; benzyloxy π ~2.0) [2] for synthesizing lead compounds requiring enhanced membrane permeability and metabolic stability. This physicochemical profile is distinct from mono-substituted analogs and supports structure-activity relationship studies in drug discovery programs targeting intracellular or CNS targets where balanced lipophilicity is critical for bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-BEnzyloxy-5-(trifluoromethyl)pyridine-3-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.